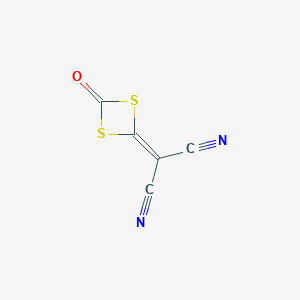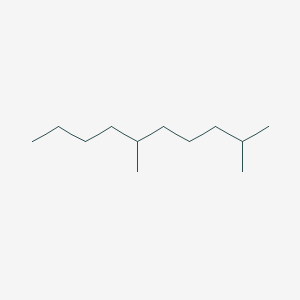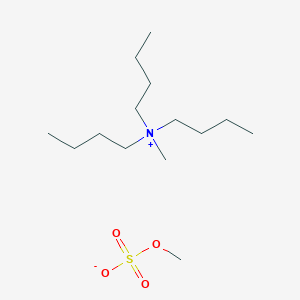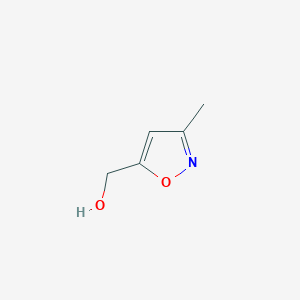
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane), also known as EDAA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the arsenic-containing heterocycles family and has been used in various fields such as pharmacology, biochemistry, and toxicology.
Mechanism Of Action
The mechanism of action of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) is not fully understood. However, it has been suggested that it can interact with biological molecules such as proteins and nucleic acids through the formation of covalent bonds. This interaction can lead to changes in the structure and function of these molecules, which can have various biological effects.
Biochemical And Physiological Effects
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has been shown to have various biochemical and physiological effects. It can induce oxidative stress and DNA damage in cells, which can lead to cell death. 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has been shown to have anti-inflammatory and antitumor properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) in lab experiments is its unique properties, which can allow for the synthesis of various compounds and the study of biological molecules. However, there are also some limitations to using 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane). For example, it can be toxic to cells and can induce DNA damage, which can affect the results of experiments. Additionally, the synthesis of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) can be challenging and requires careful control of the reaction conditions.
Future Directions
There are many future directions for the use of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) in scientific research. One potential direction is the development of new compounds based on the structure of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane), which could have unique properties and potential therapeutic applications. Additionally, the study of the mechanism of action of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) could lead to a better understanding of its biological effects and potential therapeutic applications. Finally, the development of new synthesis methods for 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) could make it more accessible for use in scientific research.
In conclusion, 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) is a unique chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has the potential to be a valuable tool in scientific research and could lead to the development of new compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) is a multi-step process that involves the reaction of ethylene glycol with arsenic trioxide and formaldehyde. The reaction is carried out under acidic conditions and requires careful control of the temperature and reaction time. The final product is obtained after purification using column chromatography or recrystallization.
Scientific Research Applications
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has been extensively used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds, as well as a catalyst in organic reactions. 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has also been used as a probe to study the structure and function of biological molecules such as proteins and nucleic acids.
properties
CAS RN |
14849-23-1 |
|---|---|
Product Name |
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) |
Molecular Formula |
C6H12As2O6 |
Molecular Weight |
330 g/mol |
IUPAC Name |
2-[2-(1,3,2-dioxarsolan-2-yloxy)ethoxy]-1,3,2-dioxarsolane |
InChI |
InChI=1S/C6H12As2O6/c1-2-10-7(9-1)13-5-6-14-8-11-3-4-12-8/h1-6H2 |
InChI Key |
AZWNTBMEQZJXCQ-UHFFFAOYSA-N |
SMILES |
C1CO[As](O1)OCCO[As]2OCCO2 |
Canonical SMILES |
C1CO[As](O1)OCCO[As]2OCCO2 |
Other CAS RN |
14849-23-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)


![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)

